molecular formula C22H28Cl6N4O2S2Zn B12673602 zinc;4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium;tetrachloride CAS No. 52669-69-9

zinc;4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium;tetrachloride

Cat. No.: B12673602
CAS No.: 52669-69-9
M. Wt: 722.7 g/mol
InChI Key: WEKVMGKGAFMAFG-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zinc;4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium;tetrachloride is a complex organic compound with the molecular formula C22H28Cl6N4O2S2Zn. . This compound is characterized by its unique structure, which includes a diazonium group, a butylthio group, and a methoxy group attached to a benzene ring, coordinated with zinc and chloride ions.

Preparation Methods

The synthesis of zinc;4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium;tetrachloride involves several steps. One common method includes the diazotization of 2-chloro-4-(butylthio)-5-methoxyaniline with sodium nitrite in the presence of hydrochloric acid, followed by the addition of zinc chloride to form the tetrachlorozincate complex . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Zinc;4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium;tetrachloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and zinc chloride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of zinc;4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium;tetrachloride involves its ability to form stable complexes with various substrates. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new compounds. The zinc ion plays a crucial role in stabilizing the diazonium group and facilitating these reactions .

Properties

CAS No.

52669-69-9

Molecular Formula

C22H28Cl6N4O2S2Zn

Molecular Weight

722.7 g/mol

IUPAC Name

zinc;4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium;tetrachloride

InChI

InChI=1S/2C11H14ClN2OS.4ClH.Zn/c2*1-3-4-5-16-11-6-8(12)9(14-13)7-10(11)15-2;;;;;/h2*6-7H,3-5H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

WEKVMGKGAFMAFG-UHFFFAOYSA-J

Canonical SMILES

CCCCSC1=C(C=C(C(=C1)Cl)[N+]#N)OC.CCCCSC1=C(C=C(C(=C1)Cl)[N+]#N)OC.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.